

Physical Properties and Synthetic Utility of Chloro(methyl)phenylsilane

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Chloromethyl(phenyl)silane

Cat. No.: B7820852

[Get Quote](#)

Executive Summary

Chloro(methyl)phenylsilane (CAS 1631-82-9) is a versatile, bifunctional organosilicon building block characterized by the presence of a hydrolyzable silicon-chlorine (Si–Cl) bond and a reactive silicon-hydrogen (Si–H) bond. In drug development, it serves as a critical intermediate for introducing silyl linkers, synthesizing chiral silicon bioisosteres, and modifying surface properties of biomedical devices.

This guide addresses a common nomenclature ambiguity: while often loosely referred to as "**chloromethyl(phenyl)silane**," this specific reagent (

) is distinct from (chloromethyl)phenylsilanes (

) which contain a carbon-chlorine bond. The focus here is on the Si–Cl functionalized reagent, Chloro(methyl)phenylsilane, due to its widespread utility in nucleophilic substitution and hydrosilylation workflows.

Chemical Identity & Structural Analysis

The molecule features a central silicon atom bonded to four distinct groups: a phenyl ring, a methyl group, a hydrogen atom, and a chlorine atom. This constitution renders the silicon

center chiral, making the racemic commercial material a precursor for stereoselective synthesis strategies.

Nomenclature & Identifiers

Identifier Type	Value	Notes
IUPAC Name	Chloro(methyl)phenylsilane	Preferred nomenclature
Common Synonyms	Methylphenylchlorosilane; Chloromethylphenylsilane (ambiguous)	Note: "Chloromethyl" often implies a group.
CAS Registry Number	1631-82-9	Unique identifier
Linear Formula		Highlights Si-H and Si-Cl functionality
SMILES	<chem>Cc1ccccc1</chem>	Useful for chemoinformatics
Molecular Weight	156.68 g/mol	

Stereochemical Implications

Because the silicon atom is bonded to four different substituents (

), Chloro(methyl)phenylsilane exists as a pair of enantiomers (

). While typically supplied as a racemate, its resolution or use in asymmetric catalysis is of increasing interest in the design of silicon-switch drugs (sila-drugs), where a carbon center is replaced by silicon to alter metabolic stability or potency.

Physical Properties Matrix

The following data aggregates experimental values from authoritative sources (NIST, Sigma-Aldrich).

Property	Value	Conditions / Notes
Physical State	Liquid	Clear, colorless to pale yellow
Boiling Point (Atm)	176 °C	Standard atmospheric pressure [1]
Boiling Point (Red.)	113 °C	Likely at ~20-30 mmHg (often cited without pressure in COAs) [2]
Density	1.043 g/mL	At 25 °C [2]
Refractive Index ()	1.515	At 20 °C [2]
Flash Point	62 °C (143 °F)	Closed Cup; Combustible Liquid [2]
Hydrolytic Stability	Unstable	Rapidly hydrolyzes to form siloxanes and HCl
Solubility	Reacts with water	Soluble in aprotic solvents (THF, Toluene, DCM, Hexane)



Scientist's Note: The discrepancy in boiling points (113 °C vs. 176 °C) in literature often stems from vacuum distillation data being reported without pressure specification. For process design, rely on 176 °C as the atmospheric baseline.

Spectroscopic Characterization

Rapid identification of Chloro(methyl)phenylsilane is achieved via NMR and IR spectroscopy, leveraging the distinct signatures of the Si-H and Si-Cl bonds.

- -NMR (CDCl₃):

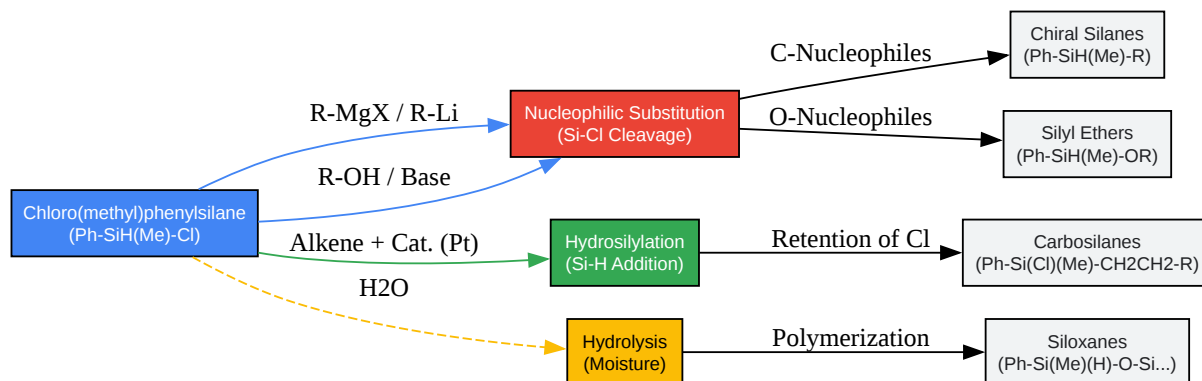
- 0.7–0.8 ppm: Doublet/Multiplet ().
- 5.3–5.5 ppm: Distinctive Si–H signal (often splits due to coupling with Me).
- 7.3–7.7 ppm: Phenyl aromatic protons.
- -NMR:
 - Typically appears in the range of -10 to +10 ppm, dependent on solvent and concentration. The Si-Cl bond deshields the nucleus relative to alkylsilanes.
- FT-IR:
 - ~2150–2200 cm^{-1} : Strong, sharp Si–H stretching vibration. This is the diagnostic peak for monitoring reaction progress (e.g., disappearance during hydrosilylation).

Synthetic Utility & Reactivity Profile

Chloro(methyl)phenylsilane acts as a "linchpin" reagent due to its orthogonal reactivity:

- Electrophilic Substitution (Si–Cl): Reacts with nucleophiles (Grignard, Organolithium, Alcohols).
- Hydrosilylation (Si–H): Adds across alkenes/alkynes under metal catalysis (Pt, Rh).

Reactivity Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Orthogonal reactivity pathways. The Si-Cl bond is typically addressed first for substitution, while the Si-H bond is reserved for subsequent coupling.

Key Protocols in Drug Discovery

A. Synthesis of Chiral Silicon Bioisosteres

The Si-Cl bond is highly susceptible to

-type attack.

- Protocol: Dissolve Chloro(methyl)phenylsilane in anhydrous THF at -78 °C.
- Addition: Slowly add Organolithium (R-Li) or Grignard (R-MgX).
- Mechanism: The nucleophile displaces Chloride with inversion of configuration (if starting from enantiopure material) or forms a racemic silyl hydride.
- Outcome: Yields
 , a tertiary silane ready for late-stage hydrosilylation.

B. Hydrosilylation (Linker Installation)

- Protocol: Combine Chloro(methyl)phenylsilane with a terminal alkene (drug precursor).

- Catalyst: Add Karstedt's catalyst (Pt(0)) or (Speier's catalyst).
- Conditions: Heat to 60–80 °C.
- Observation: Monitor the disappearance of the Si–H peak ($\sim 2150\text{ cm}^{-1}$) via IR.
- Result: A chlorosilyl-functionalized linker () capable of further coupling with alcohols or amines.

Handling, Safety & Storage

Hazard Classification:

- Corrosive (Skin Corr. 1B): Causes severe skin burns and eye damage.
- Moisture Sensitive: Reacts violently with water to release Hydrogen Chloride (HCl) gas.

Storage Protocol (Self-Validating):

- Atmosphere: Store strictly under Argon or Nitrogen.
- Container: Use septum-sealed glass or stainless steel cylinders. Do not use standard caps that may degrade under HCl fumes.
- Temperature: Refrigeration (2–8 °C) is recommended to minimize vapor pressure and degradation, though it is stable at room temperature if dry.
- Validation: Before use, check for "fuming" upon exposure to air. Fuming indicates active Si-Cl bonds reacting with atmospheric moisture. If the liquid is cloudy or contains precipitate (siloxanes), purity is compromised.

References

- NIST Mass Spectrometry Data Center. "Silane, chloro(methyl)phenyl-." NIST Chemistry WebBook, SRD 69. [\[Link\]](#)[1]

- PubChem. "Chloro(methyl)phenylsilane Compound Summary." National Library of Medicine. [\[Link\]](#)
- Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Guides. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Silane, chloromethylphenyl- [\[webbook.nist.gov\]](http://webbook.nist.gov)
- To cite this document: BenchChem. [Physical Properties and Synthetic Utility of Chloro(methyl)phenylsilane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7820852/docs#physical-properties-and-synthetic-utility-of-chloro-methyl-phenylsilane\]](https://www.benchchem.com/product/b7820852/docs#physical-properties-and-synthetic-utility-of-chloro-methyl-phenylsilane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)